molecular formula C17H36N2O2 B036485 Glycine, N-[3-(dodecylamino)propyl]- CAS No. 34395-72-7

Glycine, N-[3-(dodecylamino)propyl]-

Cat. No.: B036485
CAS No.: 34395-72-7
M. Wt: 300.5 g/mol
InChI Key: FDKNTODVCFVEDJ-UHFFFAOYSA-N
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Description

Glycine, N-[3-(dodecylamino)propyl]- (CAS 34395-72-7), also known as Lauryl Aminopropylglycine, is a surfactant and antistatic agent widely used in cosmetic formulations. Its molecular formula is C₁₇H₃₆N₂O₂, comprising a glycine moiety linked to a dodecylamino-propyl chain. The structure features a hydrophilic glycine head and a hydrophobic dodecyl tail, enabling amphiphilic behavior. This compound is valued for its mildness and biodegradability, making it suitable for skincare and haircare products .

Properties

CAS No.

34395-72-7

Molecular Formula

C17H36N2O2

Molecular Weight

300.5 g/mol

IUPAC Name

2-[3-(dodecylamino)propylamino]acetic acid

InChI

InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19-16-17(20)21/h18-19H,2-16H2,1H3,(H,20,21)

InChI Key

FDKNTODVCFVEDJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCCCNCC(=O)O

Canonical SMILES

CCCCCCCCCCCCNCCCNCC(=O)O

Other CAS No.

34395-72-7

Pictograms

Corrosive; Irritant

Synonyms

N-[3-(dodecylamino)propyl]glycine; LAURYL AMINOPROPYLGLYCINE; Glycine, N-3-(dodecylamino)propyl-; 6-Dodecyl-2,6-diazahexane-1-carboxylic acid; n-[3-(dodecylamino)propyl]-glycin; N-[3-(Dodecylamino)propyl]aminoacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 N-[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS)
  • Structure: Sarcosine backbone substituted with fluorophenyl and phenylphenoxy groups.
  • Function : Potent and selective glycine transporter type 1 (GlyT1) inhibitor , enhancing NMDA receptor activity by increasing synaptic glycine levels.
  • Applications : Investigated for schizophrenia treatment due to NMDA receptor modulation .
  • Key Differences: Unlike Glycine, N-[3-(dodecylamino)propyl]-, NFPS lacks a long alkyl chain but includes aromatic substituents critical for GlyT1 binding.
2.1.2 N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
  • Structure: Methacrylamide group linked to a dimethylamino-propyl chain.
  • Function: Monomer in thermoresponsive polymers for industrial applications (e.g., mineral flotation).
  • Applications : Used as a flotation collector for lithium ores, demonstrating higher selectivity than traditional amines .
  • Key Differences : Contains a methacrylamide group instead of glycine, emphasizing polymer compatibility over surfactant properties.

Functional Analogs

2.2.1 N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPEDA)
  • Structure : Ethylenediamine backbone with a trimethoxysilyl-propyl group.
  • Function : Silane coupling agent for surface modification in materials science.
  • Applications : Enhances adhesion in composite membranes for hydrogen energy conversion .
  • Key Differences: Silane functionality enables covalent bonding to inorganic surfaces, unlike the non-reactive dodecyl chain in Glycine, N-[3-(dodecylamino)propyl]-.
2.2.2 N,N,N′,N′,N′′-Pentamethyl-N′′-[3-(dimethylamino)propyl]guanidinium
  • Structure: Guanidinium core with dimethylamino-propyl and methyl substituents.
  • Function : Amphiphilic nucleophile for organic synthesis.
  • Applications : Studied for its ionic liquid-like properties and C–H···π interactions in crystal engineering .
  • Key Differences : The guanidinium group offers stronger basicity compared to glycine’s carboxylate group.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Primary Function Applications
Glycine, N-[3-(dodecylamino)propyl]- C₁₇H₃₆N₂O₂ Dodecyl chain + glycine Surfactant, antistatic agent Cosmetics, personal care
NFPS C₂₄H₂₃FNO₃ Fluorophenyl, phenylphenoxy + sarcosine GlyT1 inhibitor Neurological therapeutics
DMAPMA C₉H₁₈N₂O Dimethylamino-propyl + methacrylamide Polymer monomer Mineral flotation, materials
TMPEDA C₈H₂₂N₂O₃Si Trimethoxysilyl + ethylenediamine Silane coupling agent Composite membranes, adhesives

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